molecular formula C16H23ClN2O2 B5083420 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide

2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide

Cat. No. B5083420
M. Wt: 310.82 g/mol
InChI Key: DITVSCUIKVIVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as TAK-659, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a potent and selective inhibitor of the protein kinase B-cell lymphoma 2 (BCL-2), which plays a crucial role in the survival of cancer cells.

Mechanism of Action

BCL-2 is a protein that regulates the survival of cells by preventing apoptosis. In cancer cells, BCL-2 is overexpressed, which allows the cells to evade apoptosis and continue to proliferate. 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide selectively binds to BCL-2 and inhibits its function, leading to the induction of apoptosis in cancer cells. The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide makes it a promising candidate for cancer therapy.
Biochemical and physiological effects:
2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to have potent anti-cancer activity in preclinical studies. It has demonstrated efficacy in various cancer cell lines, including those that are resistant to other anti-cancer drugs. 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has also shown favorable pharmacokinetic properties, such as good oral bioavailability and a long half-life, which make it suitable for clinical development.

Advantages and Limitations for Lab Experiments

2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of BCL-2, which allows for the study of the role of BCL-2 in cancer biology. 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has also demonstrated synergistic effects when combined with other anti-cancer drugs, which can be useful for developing combination therapies. However, 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has some limitations for lab experiments. It is a relatively new compound, and its long-term toxicity and safety profile are not fully understood. Moreover, 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide is expensive and may not be readily available for all researchers.

Future Directions

There are several future directions for the research of 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide. First, clinical trials are needed to evaluate the safety and efficacy of 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide in cancer patients. Second, the combination of 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide with other anti-cancer drugs should be further explored to identify optimal combination therapies. Third, the mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide should be studied in more detail to understand its effects on cancer cells. Fourth, the potential use of 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide in other diseases, such as autoimmune disorders, should be investigated. Finally, the development of more potent and selective inhibitors of BCL-2 based on the structure of 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide should be pursued.
Conclusion:
In conclusion, 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide is a promising compound with potential therapeutic applications in cancer. Its selective inhibition of BCL-2 makes it a valuable tool for studying the role of BCL-2 in cancer biology. 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has demonstrated potent anti-cancer activity in preclinical studies and has favorable pharmacokinetic properties. However, further research is needed to evaluate its safety and efficacy in clinical trials and to identify optimal combination therapies.

Synthesis Methods

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves the reaction of 2-(4-chloro-3-methylphenoxy) acetic acid with N-(1-methyl-4-piperidinyl)propanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds under mild conditions and yields 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide as a white solid with a purity of more than 99%.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied for its potential therapeutic applications in various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the anti-apoptotic protein BCL-2. Moreover, 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has demonstrated synergistic effects when combined with other anti-cancer drugs, such as venetoclax and rituximab.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-11-10-14(4-5-15(11)17)21-12(2)16(20)18-13-6-8-19(3)9-7-13/h4-5,10,12-13H,6-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITVSCUIKVIVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NC2CCN(CC2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.